molecular formula C12H14N2O B8476555 4-Cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline

4-Cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline

Cat. No. B8476555
M. Wt: 202.25 g/mol
InChI Key: SNUJFLQKGCYBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1,7-dimethyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile

InChI

InChI=1S/C12H14N2O/c1-7-3-4-9-10(5-7)8(2)14-12(15)11(9)6-13/h7H,3-5H2,1-2H3,(H,14,15)

InChI Key

SNUJFLQKGCYBMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C(=O)NC(=C2C1)C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the total amount of the crude 2-acetyl-4methylcyclohexanone prepared in (1), 35 ml of ethanol, 3.36 g of cyanoacetamide and a small amount of piperidine were added and the obtained reaction mixture was heated under reflux for four hours. The crystals thus precipitated were filtered and recrystallized from a mixture of methanol and water to give 4.22 g of 4-cyano-1,7-dimethyl-2,3,5,6,7,8hexahydro-3-oxoisoquinoline. m.p. >290° C. NMRδTMSCF3COOH : 1.23 (3H, d), 2.60 (3H, s) and 1.8-3.3 (7H,m).
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Synthesis routes and methods II

Procedure details

The crude product of the step (1) above, 2-acetyl-4-methylcyclohexanone, was dissolved in 35 ml of ethanol. To the resultant solution, there were added 3.36 g of cyanoacetamide and a small amount of piperidine, and the mixture was heated under reflux for 4 hours. Deposited crystals were filtered out and recrystallized from a mixed solvent of methanol and water. There was obtained 4.22 g of 4-cyano-2,3,5,6,7,8-hexahydro-1,7-dimethyl-3-oxoisoquinoline.
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